molecular formula C19H20N4O2 B2677094 1-[3-(2,3,5,6-tetramethylphenyl)-5-oxa-2,4,6,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,9,11-tetraen-7-yl]ethan-1-one CAS No. 391218-35-2

1-[3-(2,3,5,6-tetramethylphenyl)-5-oxa-2,4,6,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,9,11-tetraen-7-yl]ethan-1-one

Cat. No.: B2677094
CAS No.: 391218-35-2
M. Wt: 336.395
InChI Key: UBWONUIBYANXMY-UHFFFAOYSA-N
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Description

1-[3-(2,3,5,6-tetramethylphenyl)-5-oxa-2,4,6,7-tetraazatricyclo[6400^{2,6}]dodeca-1(8),3,9,11-tetraen-7-yl]ethan-1-one is a complex organic compound characterized by its unique structure, which includes a tetramethylphenyl group and a tetraazatricyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2,3,5,6-tetramethylphenyl)-5-oxa-2,4,6,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,9,11-tetraen-7-yl]ethan-1-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tetramethylphenyl group: This can be achieved through Friedel-Crafts alkylation of phenol with methyl groups.

    Construction of the tetraazatricyclic framework: This involves cyclization reactions using appropriate nitrogen-containing reagents under controlled conditions.

    Coupling of the two moieties: The final step involves coupling the tetramethylphenyl group with the tetraazatricyclic framework using reagents such as acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2,3,5,6-tetramethylphenyl)-5-oxa-2,4,6,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,9,11-tetraen-7-yl]ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[3-(2,3,5,6-tetramethylphenyl)-5-oxa-2,4,6,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,9,11-tetraen-7-yl]ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[3-(2,3,5,6-tetramethylphenyl)-5-oxa-2,4,6,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,9,11-tetraen-7-yl]ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4,5-trimethylphenyl)ethanone: A simpler analog with fewer methyl groups.

    2,3,5,6-tetramethylphenyl derivatives: Compounds with similar aromatic substitution patterns.

Uniqueness

1-[3-(2,3,5,6-tetramethylphenyl)-5-oxa-2,4,6,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,9,11-tetraen-7-yl]ethan-1-one is unique due to its combination of a tetramethylphenyl group and a tetraazatricyclic framework. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

1-[1-(2,3,5,6-tetramethylphenyl)-[1,2,3,5]oxatriazolo[3,2-a]benzotriazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-11-10-12(2)14(4)18(13(11)3)19-20-25-23-21(15(5)24)16-8-6-7-9-17(16)22(19)23/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWONUIBYANXMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)C2=NON3N2C4=CC=CC=C4N3C(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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